(S)-ZINC-3573

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

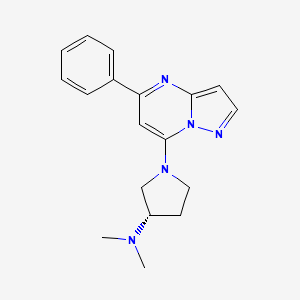

Structure

3D Structure

Properties

IUPAC Name |

(3S)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBSPAZCFAIBJL-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-ZINC-3573: A Comprehensive Technical Guide to a Stereoselective Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZINC-3573 is the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573. In the field of pharmacology and drug discovery, the use of stereoisomers as chemical probes is a critical methodology for validating on-target effects versus non-specific activity. This compound serves as an essential negative control, enabling researchers to dissect the specific biological functions of MRGPRX2 with high confidence. This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of this compound, with a focus on its role in investigating MRGPRX2 signaling.

Chemical and Physical Properties

This compound is a synthetic small molecule with the chemical name (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₁N₅ |

| Molecular Weight | 307.4 g/mol |

| CAS Number | 2095596-11-3 |

| Purity | ≥98% (HPLC) |

| Appearance | White to beige powder |

| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO |

| Storage | Store at +4°C |

Biological Activity and Target

The primary and well-characterized biological role of this compound is as a negative control for its active enantiomer, (R)-ZINC-3573. The target of (R)-ZINC-3573 is the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells and sensory neurons.

(R)-ZINC-3573 is a selective agonist of MRGPRX2 with an EC₅₀ value of approximately 740 nM.[1][2] Its activation of MRGPRX2 leads to the initiation of a downstream signaling cascade, resulting in cellular responses such as intracellular calcium mobilization and mast cell degranulation.[3]

In stark contrast, This compound displays no significant activity at MRGPRX2 at concentrations below 100 µM.[4][5] This stereoselective activity makes the pair of enantiomers an ideal tool for researchers to confirm that the observed biological effects are a direct result of MRGPRX2 activation by the (R)-enantiomer and not due to off-target effects or the chemical scaffold itself.

Quantitative Biological Data

| Compound | Target | Bioactivity | Assay Type |

| (R)-ZINC-3573 | MRGPRX2 | EC₅₀ = 740 nM | PRESTO-Tango β-arrestin recruitment |

| This compound | MRGPRX2 | No activity at concentrations < 100 µM | PRESTO-Tango β-arrestin recruitment |

| (R)-ZINC-3573 | MRGPRX2 | Induces intracellular calcium release | Calcium mobilization assay |

| This compound | MRGPRX2 | Does not induce intracellular calcium release | Calcium mobilization assay |

| (R)-ZINC-3573 | MRGPRX2 | Promotes mast cell degranulation | β-hexosaminidase release assay |

| This compound | MRGPRX2 | Does not promote mast cell degranulation | β-hexosaminidase release assay |

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a signaling cascade that is crucial for mast cell degranulation and the release of inflammatory mediators. This pathway is primarily mediated by the coupling of the receptor to Gαq and Gαi proteins.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium concentration following receptor activation.

Materials:

-

Human mast cell line (e.g., LAD2) or other cells expressing MRGPRX2

-

(R)-ZINC-3573 and this compound stock solutions (in DMSO)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescent plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the cells into the microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared in assay buffer, with probenecid if used). Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescent plate reader. Establish a stable baseline fluorescence reading for approximately 20-30 seconds. Then, using the instrument's injection system, add varying concentrations of (R)-ZINC-3573, this compound, or vehicle (DMSO) to the wells.

-

Data Acquisition: Immediately after compound addition, measure the fluorescence intensity kinetically for 2-5 minutes.

-

Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each well and normalize it to the baseline. Plot the concentration-response curves to determine the EC₅₀ for the active compound.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Materials:

-

Human mast cell line (e.g., LAD2)

-

(R)-ZINC-3573 and this compound stock solutions (in DMSO)

-

Tyrode's buffer or similar physiological buffer

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5)

-

Stop solution: Glycine buffer (pH 10.7)

-

Lysis buffer: 0.1% Triton X-100 in Tyrode's buffer

-

96-well V-bottom and flat-bottom microplates

-

Spectrophotometer (plate reader) capable of reading absorbance at 405 nm

Procedure:

-

Cell Preparation: Wash the mast cells with Tyrode's buffer and resuspend them at the desired concentration.

-

Stimulation: Aliquot the cell suspension into a 96-well V-bottom plate. Add different concentrations of (R)-ZINC-3573, this compound, or vehicle. For a positive control, use a known mast cell degranulating agent (e.g., ionomycin). For total enzyme release, lyse a set of cells with lysis buffer.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the degranulation process by placing the plate on ice for 5 minutes.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant without disturbing the cell pellet.

-

Enzymatic Reaction: In a new flat-bottom 96-well plate, mix a portion of the supernatant with the pNAG substrate solution.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Stopping the Reaction: Add the stop solution to each well. A yellow color will develop.

-

Absorbance Reading: Measure the absorbance at 405 nm using a plate reader.

-

Analysis: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells.

PRESTO-Tango β-Arrestin Recruitment Assay

This is a high-throughput screening method to measure G protein-independent β-arrestin recruitment to an activated GPCR.

Materials:

-

HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion)

-

Expression plasmid for MRGPRX2 fused to a C-terminal TEV cleavage site and a tTA transcription factor

-

Transfection reagent

-

(R)-ZINC-3573 and this compound stock solutions (in DMSO)

-

Cell culture medium and supplements

-

Luciferase substrate

-

384-well white, solid-bottom microplates

-

Luminometer

Procedure:

-

Transfection: Co-transfect the HTLA cells with the MRGPRX2-Tango expression plasmid.

-

Cell Plating: After 24 hours, plate the transfected cells into 384-well plates.

-

Compound Addition: Add serial dilutions of (R)-ZINC-3573, this compound, or vehicle to the wells.

-

Incubation: Incubate the plates at 37°C for 12-16 hours.

-

Lysis and Luminescence Reading: Add the luciferase substrate to the wells to lyse the cells and initiate the luminescent reaction. Measure the luminescence using a plate reader.

-

Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the concentration-response curves to determine the EC₅₀.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the activity of a compound at MRGPRX2 using this compound as a negative control.

Conclusion

This compound is an indispensable tool for researchers studying the biology of MRGPRX2. Its lack of activity at this receptor, in contrast to its potent enantiomer (R)-ZINC-3573, provides a robust method for confirming that the observed cellular responses are specifically mediated by MRGPRX2. The use of this stereoisomeric pair in well-defined experimental protocols, such as those outlined in this guide, is crucial for the accurate interpretation of data and the advancement of our understanding of MRGPRX2 in health and disease. This knowledge is vital for the development of novel therapeutics targeting neuroinflammatory and allergic conditions.

References

(S)-ZINC-3573: A Technical Whitepaper on its Role as a Negative Control for the MRGPRX2 Agonist (R)-ZINC-3573

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] In the field of pharmacology and drug discovery, the use of stereoisomers, particularly enantiomers that differ only in their three-dimensional spatial arrangement, is a critical tool for elucidating the specific receptor-mediated effects of a compound. The (R)- and this compound pair serves as an excellent example of such a chemical probe, where the (R)-enantiomer acts as the active agent and the (S)-enantiomer serves as an essential negative control.[1][2][3] This technical guide provides an in-depth overview of the characterization of this compound, demonstrating its lack of activity on MRGPRX2 and highlighting its importance in validating the on-target effects of its active counterpart.

MRGPRX2 is a primate-exclusive receptor primarily expressed on mast cells and sensory neurons.[4] It has been implicated in a variety of physiological and pathophysiological processes, including pseudo-allergic drug reactions, neurogenic inflammation, pain, and itch.[4] The development of selective probes like (R)-ZINC-3573 is crucial for studying the biological functions of this receptor.[5]

The Agonistic Activity of (R)-ZINC-3573 on MRGPRX2

To understand the role of this compound as a negative control, it is first necessary to describe the mechanism of action of its active enantiomer, (R)-ZINC-3573. (R)-ZINC-3573 is a selective agonist of MRGPRX2 with a reported half-maximal effective concentration (EC50) of approximately 740 nM.[2][6]

This compound: A Stereoisomeric Negative Control

In contrast to its (R)-enantiomer, this compound exhibits no significant activity at the MRGPRX2 receptor at concentrations up to 100 µM.[1][2][3][12] This lack of activity has been demonstrated in multiple functional assays, including those measuring G protein activation, intracellular calcium mobilization, and mast cell degranulation.[3][13] Consequently, this compound does not induce the downstream signaling events associated with MRGPRX2 activation.[3][13]

The use of this compound in parallel with (R)-ZINC-3573 allows researchers to differentiate between specific, MRGPRX2-mediated effects and any non-specific or off-target effects of the chemical scaffold. This is a fundamental principle of rigorous pharmacological investigation.

Quantitative Data Summary

The following table summarizes the quantitative data for both (R)- and this compound, highlighting the stereospecific activity of the enantiomers on MRGPRX2.

| Compound | Assay | Target | Activity | EC50 |

| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | Agonist | 740 nM[4][6] |

| FLIPR | MRGPRX2 | Agonist | 1 µM[4] | |

| This compound | PRESTO-Tango | MRGPRX2 | Inactive | > 100 µM[4] |

| FLIPR | MRGPRX2 | Inactive | > 100 µM[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PRESTO-Tango β-Arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput screening platform used to measure G protein-coupled receptor (GPCR) activation by quantifying β-arrestin recruitment.[14][15]

Principle: The assay utilizes a modified GPCR that is fused to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor. Upon ligand binding and receptor activation, β-arrestin, fused to TEV protease, is recruited to the receptor. This brings the TEV protease in proximity to its cleavage site, releasing the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase or β-lactamase).

Protocol Outline:

-

Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein, are used. Cells are plated in 384-well plates. Each well is then transfected with a plasmid encoding a specific GPCR-tTA fusion construct (in this case, MRGPRX2).

-

Compound Addition: Following an incubation period to allow for receptor expression, the test compounds ((R)-ZINC-3573 and this compound) at various concentrations are added to the wells.

-

Incubation: The plates are incubated to allow for receptor activation, β-arrestin recruitment, transcription factor cleavage, and reporter gene expression.

-

Signal Detection: A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added, and the resulting luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 values.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based assay used to measure changes in intracellular calcium concentration in real-time.[1][12][13]

Principle: Cells expressing the target receptor (MRGPRX2) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM). These dyes are non-fluorescent until they bind to free calcium in the cytoplasm. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in the fluorescence intensity of the dye.

Protocol Outline:

-

Cell Plating: HEK293 cells stably expressing MRGPRX2 are plated in 96- or 384-well black-walled, clear-bottom microplates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye and probenecid (B1678239) (to prevent dye leakage) for a specified time at 37°C.

-

Compound Addition and Measurement: The microplate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of the test compounds ((R)-ZINC-3573 and this compound). The fluorescence intensity in each well is then monitored in real-time immediately following compound addition.

-

Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from the granules of activated mast cells.[16][17][18]

Principle: The amount of β-hexosaminidase released into the supernatant of stimulated mast cells is proportional to the extent of degranulation. The enzymatic activity is determined by incubating the supernatant with a substrate that produces a colored or fluorescent product upon cleavage.

Protocol Outline:

-

Cell Culture: A human mast cell line, such as LAD2, is cultured in the appropriate medium.

-

Cell Stimulation: The cells are washed and resuspended in a buffered salt solution. They are then stimulated with various concentrations of the test compounds ((R)-ZINC-3573 and this compound) for a defined period at 37°C.

-

Supernatant Collection: The cells are pelleted by centrifugation, and the supernatant containing the released β-hexosaminidase is collected.

-

Enzymatic Reaction: An aliquot of the supernatant is transferred to a new plate and incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Signal Detection: The reaction is stopped, and the absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total amount present in unstimulated, lysed cells. Dose-response curves are then plotted.

Visualizations

Signaling Pathway of MRGPRX2 Activation

Caption: MRGPRX2 signaling cascade upon agonist binding.

Experimental Workflow for Characterizing this compound

Caption: Workflow for validating this compound as a negative control.

Conclusion

This compound is a critically important chemical tool for the study of MRGPRX2. Its demonstrated lack of agonistic activity at this receptor, in stark contrast to its potent enantiomer (R)-ZINC-3573, makes it an ideal negative control. The data presented in this guide, derived from established cellular and biochemical assays, confirm the stereospecific nature of MRGPRX2 activation by this chemical scaffold. For researchers in pharmacology and drug development, the use of such enantiomeric pairs is indispensable for validating that the observed biological effects are due to specific on-target interactions, thereby ensuring the integrity and reliability of experimental findings.

References

- 1. unitedrelay.org [unitedrelay.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. eubopen.org [eubopen.org]

- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. addgene.org [addgene.org]

- 15. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-ZINC-3573 as a Negative Control in MRGPRX2 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the critical role of (S)-ZINC-3573 as a negative control in the study of the Mas-related G protein-coupled receptor X2 (MRGPRX2). As the inactive enantiomer of the potent MRGPRX2 agonist, (R)-ZINC-3573, the (S)-isoform is an essential tool for distinguishing specific receptor-mediated effects from non-specific or off-target activities in pharmacological assays.[1][2] This guide provides quantitative data, detailed experimental protocols, and visual diagrams to facilitate the effective use of this crucial control compound.

Core Concept: The Importance of a Stereoisomeric Negative Control

This compound and (R)-ZINC-3573 form an ideal probe-pair for investigating the biology of MRGPRX2, a primate-exclusive receptor implicated in neurogenic inflammation, pain, and itch.[3][4][5] The two molecules are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This subtle difference results in a stark contrast in their biological activity. While the (R)-enantiomer is a selective and potent agonist of MRGPRX2, the (S)-enantiomer exhibits negligible activity at concentrations up to 100 µM.[2][6][7] By using this compound in parallel with its active counterpart, researchers can confidently attribute observed biological effects to the specific activation of MRGPRX2.[1]

Data Presentation: Quantitative Comparison of (R)- and this compound Activity

The following tables summarize the quantitative data on the activity of both enantiomers in key cellular assays. This data clearly demonstrates the potency of (R)-ZINC-3573 and the lack of activity of this compound, reinforcing its suitability as a negative control.

Table 1: In Vitro Potency at MRGPRX2

| Compound | Assay | EC50 |

| (R)-ZINC-3573 | PRESTO-Tango | 740 nM[4][8] |

| This compound | PRESTO-Tango | > 100 µM[4][7] |

| (R)-ZINC-3573 | FLIPR Assay | ~1 µM[4] |

| This compound | FLIPR Assay | > 100 µM[4][7] |

Table 2: Activity in Mast Cell Functional Assays

| Compound | Cell Line | Assay | Observed Effect |

| (R)-ZINC-3573 | LAD2 Mast Cells | Intracellular Calcium Release | Induced[4][9] |

| This compound | LAD2 Mast Cells | Intracellular Calcium Release | Not Induced[1] |

| (R)-ZINC-3573 | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | Induced[4][9] |

| This compound | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | Not Induced[1] |

Mandatory Visualization

Signaling Pathway

Experimental Workflow

Experimental Protocols

The following are detailed methodologies for key experiments to validate the activity of MRGPRX2 agonists and the inactivity of this compound.

FLIPR Calcium Mobilization Assay

This assay measures intracellular calcium flux upon GPCR activation.

Materials:

-

MRGPRX2-expressing cells (e.g., HEK293 or CHO cells stably transfected with MRGPRX2)

-

Black-wall, clear-bottom 96- or 384-well cell culture plates

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

-

(R)-ZINC-3573 and this compound

-

Vehicle (e.g., DMSO)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescent Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating: Seed MRGPRX2-expressing cells into black-wall, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Compound Plate Preparation: Prepare a serial dilution of (R)-ZINC-3573 and this compound in assay buffer in a separate compound plate. Include a vehicle-only control.

-

Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium from the cell plate and add an equal volume of the dye loading buffer to each well.

-

Incubation: Incubate the cell plate for 1-2 hours at 37°C, 5% CO2, to allow for dye loading.

-

Assay Execution:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to monitor fluorescence at sub-second intervals.

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Initiate the automated addition of the compounds from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for at least 2-3 minutes to capture the full calcium response.

-

-

Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. Calculate the peak fluorescence response for each well. For (R)-ZINC-3573, plot the response against concentration to determine the EC50. The response for this compound should be indistinguishable from the vehicle control.

Mast Cell Degranulation (β-hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

Materials:

-

Human mast cell line (e.g., LAD2)

-

96-well V-bottom plates

-

Tyrode's buffer (or similar physiological buffer)

-

(R)-ZINC-3573 and this compound

-

Vehicle (e.g., DMSO)

-

Triton X-100 (for cell lysis)

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer

-

Stop solution: Glycine buffer

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Preparation: Wash LAD2 cells with Tyrode's buffer and resuspend to the desired concentration (e.g., 1 x 10^6 cells/mL).

-

Cell Stimulation:

-

Aliquot cells into a 96-well plate.

-

Add serial dilutions of (R)-ZINC-3573, this compound, or vehicle control to the respective wells.

-

Include a "total release" control by adding Triton X-100 to a set of wells to lyse the cells completely.

-

Include a "spontaneous release" control with buffer only.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well and transfer to a new flat-bottom 96-well plate.

-

Enzymatic Reaction:

-

Add the pNAG substrate solution to each well containing the supernatant.

-

To the cell pellets from the "total release" control, add buffer and then lyse with Triton X-100. Transfer the lysate to the new plate and add the substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Reaction Termination and Measurement: Add the stop solution to each well. Read the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control (after subtracting the spontaneous release). A dose-dependent increase should be observed for (R)-ZINC-3573, while this compound should show no release above the spontaneous level.

PRESTO-Tango β-arrestin Recruitment Assay

This is a high-throughput screening method to measure ligand-induced GPCR activation via β-arrestin2 recruitment.

Materials:

-

HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein)

-

Plasmids encoding the GPCR-Tango construct (MRGPRX2-Tango)

-

384-well cell culture plates

-

Transfection reagents

-

(R)-ZINC-3573 and this compound

-

Luciferase assay substrate (e.g., Bright-Glo)

-

Luminometer

Procedure:

-

Transfection: Transfect HTLA cells with the MRGPRX2-Tango plasmid in 384-well plates. This creates a system where β-arrestin2 recruitment to the activated MRGPRX2 receptor leads to the cleavage of a transcription factor, which then drives the expression of luciferase.

-

Compound Addition: After an overnight incubation to allow for receptor expression, add serial dilutions of (R)-ZINC-3573, this compound, or a vehicle control to the cells.

-

Incubation: Incubate the plates for at least 12-16 hours to allow for luciferase expression.

-

Luminescence Reading: Add the luciferase substrate to each well and measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin2 recruitment. Plot the luminescence signal against the concentration of (R)-ZINC-3573 to determine its EC50. The signal from cells treated with this compound should be at baseline, similar to the vehicle control.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. unitedrelay.org [unitedrelay.org]

- 4. moleculardevices.com [moleculardevices.com]

- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detecting degranulation via hexosaminidase assay [protocols.io]

- 7. eubopen.org [eubopen.org]

- 8. PRESTO-Tango Assay [protocols.io]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Stereoisomers of ZINC-3573: (S)- and (R)-Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereoisomers of ZINC-3573, a potent modulator of the Mas-related G protein-coupled receptor X2 (MRGPRX2). The document elucidates the distinct pharmacological profiles of the (S)- and (R)-enantiomers, highlighting the critical role of stereochemistry in their biological activity. We present a comprehensive overview of their effects on intracellular signaling, cellular functions, and the underlying structural basis for their differential receptor interactions. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a valuable resource for researchers in pharmacology, drug discovery, and related fields.

Introduction

ZINC-3573 is a small molecule that has emerged as a valuable tool for investigating the function of the Mas-related G protein-coupled receptor X2 (MRGPRX2). MRGPRX2 is a primate-specific receptor predominantly expressed on mast cells and sensory neurons, playing a crucial role in innate immunity, pseudo-allergic reactions, pain, and itch.[1] The chiral nature of ZINC-3573 gives rise to two stereoisomers, (S)-ZINC-3573 and (R)-ZINC-3573, which exhibit profoundly different biological activities. This guide provides a detailed comparison of these enantiomers, underscoring the importance of stereoselectivity in drug design and development.

Physicochemical Properties

Both this compound and (R)-ZINC-3573 share the same molecular formula and weight, differing only in the three-dimensional arrangement of their atoms.

| Property | Value |

| Molecular Formula | C₁₈H₂₁N₅ |

| Molecular Weight | 307.4 g/mol |

| Chiral Center | Yes |

Comparative Pharmacology

The pharmacological activities of the ZINC-3573 stereoisomers are starkly different, with the (R)-enantiomer acting as a potent agonist of MRGPRX2, while the (S)-enantiomer is essentially inactive.[2][3]

Potency and Efficacy

Quantitative analysis from various cellular assays demonstrates the stereoselective activation of MRGPRX2 by (R)-ZINC-3573.

| Stereoisomer | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| (R)-ZINC-3573 | PRESTO-Tango β-arrestin recruitment | HEK293T | EC₅₀ | 740 nM | [2][3][4] |

| FLIPR Calcium Mobilization | HEK293 | EC₅₀ | 1 µM | [4] | |

| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | EC₅₀ | ~1 µM | [3] | |

| This compound | PRESTO-Tango β-arrestin recruitment | HEK293T | EC₅₀ | > 100 µM | [4] |

| FLIPR Calcium Mobilization | HEK293 | EC₅₀ | > 100 µM | [4] | |

| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | Activity | Negligible | [3] |

Selectivity

(R)-ZINC-3573 has been shown to be a highly selective agonist for MRGPRX2. In a comprehensive screen against a panel of 315 other G protein-coupled receptors (GPCRs), (R)-ZINC-3573 showed minimal to no agonist activity at a concentration of 10 µM.[2] This high degree of selectivity makes it an invaluable tool for studying the specific functions of MRGPRX2.

Mechanism of Action and Signaling Pathways

(R)-ZINC-3573 elicits its effects by binding to and activating MRGPRX2, which subsequently initiates a cascade of intracellular signaling events. MRGPRX2 is known to couple to both Gq and Gi heterotrimeric G proteins.[5]

MRGPRX2-Mediated Signaling Cascade

Activation of MRGPRX2 by (R)-ZINC-3573 leads to the dissociation of the G protein heterotrimer. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). The Gβγ subunits, along with DAG, can activate other downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: MRGPRX2 Signaling Pathway Activated by (R)-ZINC-3573.

Structural Basis of Stereoselectivity

Cryo-electron microscopy studies have revealed the structural basis for the enantioselective activation of MRGPRX2 by ZINC-3573. (R)-ZINC-3573 binds within a pocket of MRGPRX2 and forms key interactions with specific amino acid residues. The pyrazolo[1,5-a]pyrimidine (B1248293) core of the molecule engages in π-π stacking with tryptophan (W243) and phenylalanine (F170) residues. The N,N-dimethylpyrrolidinamine moiety extends into a negatively charged sub-pocket where it forms ionic bonds with aspartic acid (D184) and glutamic acid (E164).[5]

The (S)-enantiomer is unable to adopt the correct conformation to establish these critical interactions within the binding pocket, thus rendering it inactive. This highlights the precise three-dimensional complementarity required for receptor activation.

Caption: Logical Flow of Stereoselective Activity.

Experimental Protocols

PRESTO-Tango β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, which serves as a proxy for receptor activation.

Workflow:

Caption: PRESTO-Tango Assay Workflow.

Detailed Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a plasmid encoding for MRGPRX2 fused to a TEV protease cleavage site and a tTA transcription factor (MRGPRX2-Tango construct) using a suitable transfection reagent.

-

Cell Plating: Transfected cells are plated into 384-well white, clear-bottom tissue culture plates at a density of 20,000 cells per well.

-

Compound Addition: The following day, various concentrations of (R)-ZINC-3573 or this compound are added to the wells.

-

Incubation: The plates are incubated for 12-16 hours at 37°C in a CO₂ incubator.

-

Luminescence Measurement: A luciferase substrate (e.g., Bright-Glo) is added to each well, and luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Data are normalized to a vehicle control, and dose-response curves are generated to determine the EC₅₀ values.

FLIPR Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation.

Detailed Methodology:

-

Cell Culture and Plating: HEK293 cells stably expressing MRGPRX2 are plated into 384-well black, clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition and Measurement: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Baseline fluorescence is measured, and then various concentrations of (R)-ZINC-3573 or this compound are added to the wells. The fluorescence intensity is monitored in real-time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Dose-response curves are generated to determine the EC₅₀ values.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

Detailed Methodology:

-

Cell Culture: The human mast cell line LAD2 is cultured in StemPro-34 medium supplemented with stem cell factor (SCF).

-

Cell Plating: LAD2 cells are washed and resuspended in a buffered salt solution and plated into a 96-well plate.

-

Compound Addition: Various concentrations of (R)-ZINC-3573 or this compound are added to the wells, and the plate is incubated for 30 minutes at 37°C.

-

Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.

-

Enzyme Assay: The collected supernatant is incubated with a substrate for β-hexosaminidase (p-nitrophenyl N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer. The reaction is stopped with a high pH buffer.

-

Absorbance Measurement: The absorbance of the product is measured at 405 nm.

-

Data Analysis: The amount of β-hexosaminidase released is calculated as a percentage of the total cellular β-hexosaminidase (determined by lysing a parallel set of cells). Dose-response curves are generated to determine the EC₅₀ values.

In Vivo Studies

To date, there is a lack of published in vivo studies utilizing (R)-ZINC-3573 or this compound. The available data is derived from in vitro and cellular assays. Further research is required to understand the in vivo effects, pharmacokinetics, and potential therapeutic applications of these compounds.

Conclusion

The stereoisomers of ZINC-3573 provide a compelling example of the importance of stereochemistry in pharmacology. (R)-ZINC-3573 is a potent and selective agonist of MRGPRX2, making it an invaluable research tool for elucidating the physiological and pathological roles of this receptor. In contrast, the inactive (S)-enantiomer serves as an ideal negative control for these studies. This technical guide provides a comprehensive overview of the key differences between these two molecules, from their differential receptor activation and signaling to the structural basis of this selectivity. The detailed experimental protocols included herein should aid researchers in the design and execution of their own investigations into the fascinating biology of MRGPRX2.

References

- 1. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eubopen.org [eubopen.org]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

A Technical Guide to the Discovery and Synthesis of ZINC-3573 Enantiomers: Probing the MRGPRX2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of the enantiomers of ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). The (R)-enantiomer of ZINC-3573 has been identified as the active agonist, while the (S)-enantiomer is largely inactive, providing a valuable chemical toolset for investigating the pharmacology and physiological roles of MRGPRX2. This document details the experimental methodologies, quantitative data, and key signaling pathways associated with these compounds.

Discovery of ZINC-3573 as a Selective MRGPRX2 Agonist

The discovery of ZINC-3573 stemmed from a large-scale in silico screening effort aimed at identifying novel ligands for MRGPRX2. Researchers docked nearly 4 million small molecules from the ZINC database against a homology model of the MRGPRX2 receptor.[1][2][3] This computational approach predicted ZINC-3573 as a potential agonist. Subsequent in vitro validation confirmed that racemic ZINC-3573 was a potent and selective agonist of MRGPRX2.[4]

Further investigation revealed that the biological activity resided in a single enantiomer. The synthesis and separation of the individual (R) and (S) enantiomers demonstrated that (R)-ZINC-3573 is the active compound, while (S)-ZINC-3573 serves as an excellent negative control.[5] This enantiomeric pair provides a powerful tool for researchers to specifically modulate MRGPRX2 activity and dissect its role in various physiological and pathological processes, such as pain, itch, and mast cell-mediated pseudo-allergic reactions.[1][2]

Quantitative Biological Data

The following tables summarize the key quantitative data for the ZINC-3573 enantiomers, highlighting their potency and selectivity for the MRGPRX2 receptor.

Table 1: Potency of ZINC-3573 Enantiomers at MRGPRX2

| Compound | Assay Type | EC50 | Reference |

| (R)-ZINC-3573 | PRESTO-Tango | 740 nM | [1] |

| (R)-ZINC-3573 | FLIPR Calcium Mobilization | 1 µM | [5] |

| This compound | PRESTO-Tango | > 100 µM | |

| This compound | FLIPR Calcium Mobilization | > 100 µM | [5] |

Table 2: Selectivity Profile of (R)-ZINC-3573

| Target Class | Number of Targets Screened | Activity | Reference |

| G-Protein-Coupled Receptors (GPCRs) | 315 | Little to no activity | [3] |

| Kinases | 97 | Little to no activity | [3] |

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by (R)-ZINC-3573 initiates a cascade of intracellular signaling events. The receptor couples to both Gq and Gi heterotrimeric G proteins. The Gq pathway activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mast cell degranulation. The Gi pathway activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: MRGPRX2 Signaling Pathway activated by (R)-ZINC-3573.

Experimental Protocols

Synthesis of (R)- and this compound

The enantiomers of ZINC-3573 can be synthesized from commercially available chiral precursors. The key step involves the coupling of the appropriate chiral aminopyrrolidine with the pyrazolopyrimidine core.

Materials:

-

7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine

-

(R)-(-)-3-(dimethylamino)pyrrolidine or (S)-(+)-3-(dimethylamino)pyrrolidine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

General Procedure:

-

To an oven-dried reaction vessel, add 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, the corresponding chiral aminopyrrolidine enantiomer (either (R) or (S)), palladium catalyst, and ligand.

-

Add the base and anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired enantiomer of ZINC-3573.

Note: Specific reaction conditions, including catalyst loading, reaction time, and purification solvents, may require optimization.

PRESTO-Tango β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MRGPRX2 receptor.

Materials:

-

HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein)

-

MRGPRX2-Tango construct (GPCR fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (DMEM with 10% FBS)

-

(R)-ZINC-3573 and this compound

-

Luciferase assay reagent (e.g., Bright-Glo)

-

384-well white, clear-bottom plates

Procedure:

-

Transfect the cells with the MRGPRX2-Tango construct using a suitable transfection reagent.[6]

-

After 24 hours, replace the medium with fresh medium containing the desired concentrations of (R)-ZINC-3573 or this compound.

-

Incubate the plates for 12-16 hours at 37°C.

-

Add luciferase assay reagent to each well and measure luminescence using a plate reader.[7]

-

Calculate dose-response curves to determine EC50 values.

FLIPR Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon MRGPRX2 activation.

Materials:

-

HEK293 cells stably expressing MRGPRX2

-

FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

(R)-ZINC-3573 and this compound

-

384-well black, clear-bottom plates

-

FLIPR instrument or a plate reader with a fluorescent imaging system

Procedure:

-

Seed MRGPRX2-expressing HEK293 cells in 384-well plates and allow them to attach overnight.

-

Load the cells with a calcium-sensitive dye for 1 hour at 37°C.[3]

-

Prepare a plate with different concentrations of (R)-ZINC-3573 and this compound.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Measure the baseline fluorescence, then add the compounds to the cells and continue to measure the fluorescence signal over time to detect changes in intracellular calcium.

-

Analyze the data to determine dose-dependent calcium mobilization and calculate EC50 values.

β-Hexosaminidase Degranulation Assay

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

LAD2 human mast cell line

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

(R)-ZINC-3573 and this compound

-

96-well plates

Procedure:

-

Wash LAD2 cells and resuspend them in Tyrode's buffer.[8]

-

Aliquot the cell suspension into a 96-well plate.

-

Add different concentrations of (R)-ZINC-3573 or this compound to the wells and incubate for 30 minutes at 37°C.[8]

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Lyse the remaining cells in the original plate with Triton X-100 to determine the total β-hexosaminidase content.

-

Add the pNAG substrate to both the supernatant and the cell lysate plates and incubate for 1-2 hours at 37°C.[8]

-

Stop the reaction with a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of the ZINC-3573 enantiomers.

Caption: Workflow for ZINC-3573 enantiomer discovery and characterization.

Conclusion

The discovery and characterization of the ZINC-3573 enantiomers represent a significant advancement in the study of MRGPRX2. The potent and selective agonist activity of (R)-ZINC-3573, coupled with the inactivity of its (S)-enantiomer, provides an invaluable pharmacological tool for elucidating the physiological and pathological functions of this receptor. This technical guide offers a comprehensive resource for researchers seeking to utilize these chemical probes in their own investigations into MRGPRX2 biology and its potential as a therapeutic target.

References

- 1. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. escholarship.org [escholarship.org]

- 5. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRESTO-Tango Assay [protocols.io]

- 7. youtube.com [youtube.com]

- 8. abmgood.com [abmgood.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical receptor in allergy and inflammation, particularly in mediating IgE-independent mast cell activation.[1][2][3] Expressed predominantly on mast cells and sensory neurons, MRGPRX2 is activated by a diverse array of ligands, including neuropeptides, host defense peptides, and various clinically used drugs, leading to the release of inflammatory mediators.[1][4][5] The development of inactive ligands, such as antagonists and inverse agonists, for MRGPRX2 is a promising therapeutic strategy for a range of conditions, including chronic urticaria, atopic dermatitis, and drug hypersensitivity reactions.[1][2][6][7] This guide provides a comprehensive overview of the core concepts, experimental methodologies, and signaling pathways related to MRGPRX2 inactive ligands.

MRGPRX2 Inactive Ligands: Quantitative Data

A number of small molecule antagonists and inverse agonists targeting MRGPRX2 have been identified and characterized. These compounds inhibit MRGPRX2 activation and subsequent mast cell degranulation.[6][7][8] The potency of these inactive ligands is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). Below is a summary of publicly available quantitative data for some of these compounds.

| Compound Name | Ligand Type | Assay System | Agonist | IC50 / Ki | Reference |

| C9 | Inverse Agonist | RBL-2H3 cells expressing MRGPRX2 | Substance P, PAMP-12, Rocuronium | ~300 nM (IC50) | [8][9] |

| HEK293 cells expressing MRGPRX2 | ZINC-3573 | 43 nM (Ki) | [8][10] | ||

| LAD2 cells | ZINC-3573 | >1 µM (IC50) | [8][10] | ||

| C9-6 | Inverse Agonist | HEK293 cells expressing MRGPRX2 | ZINC-3573 | 58 nM (Ki) | [8][10] |

| Compound A | Antagonist | LAD2 cells | Substance P | 32.4 nM (IC50) | [11][12] |

| Compound B | Antagonist | Freshly isolated human skin mast cells | Substance P | 0.42 nM (IC50) | [9][11][12] |

| LAD2 cells | Substance P | 1.8 nM (IC50) | [11][12] | ||

| EP262 | Antagonist | Not specified | Not specified | Not specified | [2][13] |

| EVO756 | Antagonist | Not specified | Not specified | Not specified | [2] |

| Unnamed Antagonist | Antagonist | HEK-293 cells expressing MRGPRX2 | Not specified | 10-100 nM (IC50) in Calcium-based FLIPR assay; < 100 nM in IP-1 accumulation assay | [14] |

MRGPRX2 Signaling Pathways and Inhibition

MRGPRX2 activation initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.[15][16] Inactive ligands, by binding to the receptor, prevent these downstream signaling events.

G Protein-Dependent Signaling

Upon agonist binding, MRGPRX2 couples to both Gαq and Gαi proteins.[4]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mast cell degranulation.[3][15]

-

Gαi Pathway: The Gαi pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway is also implicated in promoting chemotaxis.[15]

Inactive ligands, such as antagonists, physically block the agonist from binding to the receptor, thereby preventing the conformational change required for G protein activation. Inverse agonists can further stabilize the receptor in an inactive conformation, reducing basal signaling.

β-Arrestin-Dependent Signaling

In addition to G protein coupling, agonist binding to MRGPRX2 can also lead to the recruitment of β-arrestins.[4][16] β-arrestin recruitment is crucial for receptor desensitization and internalization, which are mechanisms to terminate signaling.[8][16] Some agonists are "biased," preferentially activating either the G protein or the β-arrestin pathway, while "balanced" agonists activate both.[15][16]

Inactive ligands can also block the conformational changes necessary for β-arrestin binding, thereby inhibiting receptor internalization.[8]

Experimental Protocols for Characterizing MRGPRX2 Inactive Ligands

A variety of in vitro and in vivo assays are employed to identify and characterize MRGPRX2 inactive ligands. These assays assess the ability of a compound to inhibit agonist-induced MRGPRX2 activation and subsequent cellular responses.

In Vitro Assays

This assay measures changes in intracellular calcium concentration upon receptor activation. It is a primary method for screening for MRGPRX2 antagonists.

Principle: MRGPRX2 activation via the Gαq pathway leads to an increase in intracellular Ca2+. This is detected using a calcium-sensitive fluorescent dye. Antagonists will inhibit this agonist-induced calcium flux.

Detailed Methodology:

-

Cell Culture:

-

HEK293 cells stably expressing MRGPRX2 are commonly used.[10][17]

-

Culture cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., hygromycin B, blasticidin).[17]

-

For tetracycline-inducible systems, induce receptor expression with tetracycline (B611298) for 24 hours prior to the assay.[17]

-

-

Cell Plating:

-

Plate cells in black, clear-bottom 384-well plates coated with poly-L-lysine at a density of approximately 20,000 cells/well.[17]

-

-

Dye Loading:

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the test antagonist compounds.

-

Using a fluorescent plate reader (e.g., FLIPR), measure the baseline fluorescence.

-

Add the antagonist compounds to the wells and incubate for a specified period (e.g., 5 minutes).[10]

-

Add a known MRGPRX2 agonist (e.g., Substance P, ZINC-3573) at a concentration that elicits a submaximal response (e.g., EC80).

-

Immediately measure the change in fluorescence over time (typically 120 seconds).[19]

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the calcium response.

-

Calculate the percentage of inhibition by the antagonist compared to the agonist-only control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Principle: Upon activation, mast cells release the contents of their granules, including β-hexosaminidase. The amount of this enzyme released into the supernatant is proportional to the extent of degranulation.

Detailed Methodology:

-

Cell Culture:

-

Cell Plating:

-

Plate LAD2 cells in a 96-well V-bottom plate at a density of 2.5 x 10^4 cells/well in 90 µL of medium.

-

-

Compound Incubation:

-

Agonist Stimulation:

-

Sample Collection:

-

Enzyme Assay:

-

To measure total β-hexosaminidase content, lyse the cells in the remaining pellet with 0.1% Triton X-100.[3]

-

In a separate flat-bottom 96-well plate, add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.[1][22]

-

Add aliquots of the supernatant and cell lysate to the substrate plate.

-

-

Data Analysis:

-

Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7).[1]

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

-

Determine the IC50 of the antagonist from the dose-response curve.

-

This assay measures the recruitment of β-arrestin to the activated MRGPRX2.

Principle: Upon agonist binding, MRGPRX2 is phosphorylated, leading to the recruitment of β-arrestin. This interaction can be detected using various methods, such as enzyme fragment complementation (EFC).

Detailed Methodology (using PathHunter® Assay as an example):

-

Cell Line:

-

Cell Plating:

-

Plate the cells in a 384-well microplate.[24]

-

-

Compound Addition:

-

Add the test antagonist compounds followed by a known MRGPRX2 agonist.

-

Incubate for 90 minutes at 37°C.[24]

-

-

Detection:

-

Add the detection reagent cocktail containing the substrate for the complemented enzyme.

-

Incubate for 60 minutes at room temperature.[24]

-

-

Measurement and Analysis:

-

Measure the chemiluminescent signal.

-

An increase in signal indicates β-arrestin recruitment.

-

Calculate the inhibitory effect of the antagonist and determine its IC50.

-

Ex Vivo and In Vivo Models

To assess the efficacy of MRGPRX2 antagonists in a more physiologically relevant context, ex vivo and in vivo models are utilized.

Principle: This model uses primary mast cells isolated directly from human skin, providing a highly relevant system to study MRGPRX2 function.[4][6][7]

Methodology Outline:

-

Tissue Digestion: Human skin samples are minced and subjected to enzymatic digestion to release single cells.[4]

-

Mast Cell Enrichment: Mast cells are enriched from the single-cell suspension using density gradient centrifugation (e.g., Percoll) followed by immunomagnetic cell separation (MACS) or fluorescence-activated cell sorting (FACS) targeting mast cell-specific surface markers like c-Kit (CD117) or FcεRI.[4][7][15]

-

Functional Assays: The isolated mast cells can then be used in degranulation assays (measuring histamine (B1213489) or tryptase release) to test the efficacy of MRGPRX2 antagonists.[11]

Principle: Due to significant differences between human MRGPRX2 and its mouse ortholog, Mrgprb2, humanized mouse models where the mouse Mrgprb2 gene is replaced with the human MRGPRX2 gene have been developed.[25][26][27][28] These models are invaluable for in vivo pharmacokinetic and pharmacodynamic studies of human-specific MRGPRX2 antagonists.[9][11][12]

Experimental Application:

-

In Vivo Degranulation: MRGPRX2 agonists can be injected intradermally to induce localized mast cell degranulation, leading to vascular permeability (e.g., Evans blue dye extravasation) or a wheal-and-flare response. The ability of orally or systemically administered antagonists to inhibit these responses can be quantified.[6][29]

-

Behavioral Models: For indications like pruritus (itch), these mice can be used in behavioral models where scratching behavior is monitored after agonist challenge, and the effect of antagonist treatment is assessed.[9][11]

Conclusion

The identification and characterization of inactive ligands for MRGPRX2 represent a significant advancement in the development of novel therapeutics for mast cell-mediated diseases. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further explore this promising therapeutic target. A thorough understanding of the signaling pathways and the application of robust experimental models are crucial for the successful translation of these preclinical findings into effective clinical treatments.

References

- 1. abmgood.com [abmgood.com]

- 2. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 3. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. Detecting degranulation via hexosaminidase assay [protocols.io]

- 6. Isolation and Culture of Human Skin Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Isolation and Culture of Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]

- 11. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. escientpharma.com [escientpharma.com]

- 14. | BioWorld [bioworld.com]

- 15. Isolation of Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gut.bmj.com [gut.bmj.com]

- 20. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mast cell degranulation [bio-protocol.org]

- 23. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. MRGPRX2 facilitates IgE-mediated systemic anaphylaxis in a newly established knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-ZINC-3573 (CAS: 2095596-11-3): A Negative Control for MRGPRX2 Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ZINC-3573 is the stereoisomeric negative control for (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This guide provides a comprehensive overview of this compound, detailing its chemical properties, its crucial role in validating MRGPRX2-specific effects, and experimental protocols for its use. The activation of MRGPRX2 by (R)-ZINC-3573 triggers downstream signaling cascades, including intracellular calcium mobilization and mast cell degranulation. This compound is inactive at MRGPRX2 at concentrations below 100 μM, making it an essential tool for distinguishing specific receptor-mediated events from non-specific or off-target effects in cellular assays.[1][2][3] This document serves as a technical resource for researchers utilizing this probe pair to investigate the pharmacology and pathophysiology of MRGPRX2.

Introduction

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons. It is implicated in a variety of physiological and pathological processes, including itch, pain, inflammation, and drug-induced hypersensitivity reactions. The discovery of selective agonists for MRGPRX2, such as (R)-ZINC-3573, has been pivotal in elucidating the function of this receptor. To ensure the specificity of experimental findings, the use of a closely related but inactive control compound is paramount. This compound serves this purpose, being the inactive enantiomer of (R)-ZINC-3573.[4] This guide details the properties of this compound and its application in conjunction with its active counterpart to rigorously investigate MRGPRX2-mediated signaling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 2095596-11-3 |

| Molecular Formula | C₁₈H₂₁N₅ |

| Molecular Weight | 307.39 g/mol |

| Purity | ≥98% (HPLC) |

| Appearance | White to beige powder |

| Solubility | DMSO: 5 mg/mL (warmed); Soluble to 100 mM in 1eq. HCl and DMSO |

| Storage | Store at +4°C for short term, -20°C for long term |

Biological Activity and Mechanism of Action

This compound is characterized by its lack of agonistic activity at the MRGPRX2 receptor.[1][2][3] In contrast, its enantiomer, (R)-ZINC-3573, is a potent agonist with an EC₅₀ of approximately 0.74 μM for MRGPRX2 activation. The activation of MRGPRX2 by (R)-ZINC-3573 leads to the coupling of Gq and Gi proteins, initiating downstream signaling cascades.[5] The primary downstream events include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as mast cell degranulation and the release of inflammatory mediators. This compound, at concentrations up to 100 μM, does not elicit these responses, thereby serving as a reliable negative control.[1][2][3]

Table 2: Comparative Biological Activity

| Compound | Target | Activity | EC₅₀ |

| This compound | MRGPRX2 | Inactive enantiomer (Negative Control) | > 100 μM |

| (R)-ZINC-3573 | MRGPRX2 | Agonist | ~0.74 μM |

Experimental Protocols

The following are detailed protocols for key experiments where this compound is used as a negative control to validate the MRGPRX2-specific effects of (R)-ZINC-3573.

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in a human mast cell line (LAD2) or other cells endogenously or recombinantly expressing MRGPRX2, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

LAD2 cells (or other MRGPRX2-expressing cell line)

-

Culture medium (e.g., StemPro-34 SFM for LAD2 cells)

-

Black-walled, clear-bottom 96-well plates

-

(R)-ZINC-3573 and this compound stock solutions (in DMSO)

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

FlexStation or FLIPR instrument

Procedure:

-

Cell Plating: Seed LAD2 cells in black-walled, clear-bottom 96-well plates at a density of 2 x 10⁵ cells/well in 100 μL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). Add 100 μL of the dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in assay buffer. A typical concentration range for (R)-ZINC-3573 is from 1 nM to 100 μM. For this compound, a high concentration (e.g., 10 μM or 100 μM) is typically used as a negative control.

-

Measurement: Place the cell plate and the compound plate into the FlexStation or FLIPR instrument. Program the instrument to add the compounds to the cell plate and record the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time (e.g., for 180 seconds).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The response to (R)-ZINC-3573 should be concentration-dependent, while the response to this compound should be minimal or absent.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.

Materials:

-

LAD2 cells

-

Tyrode's buffer (containing 0.1% BSA)

-

(R)-ZINC-3573 and this compound stock solutions (in DMSO)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃)

-

Triton X-100 (for cell lysis)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Preparation: Wash LAD2 cells and resuspend them in Tyrode's buffer at a concentration of 2 x 10⁵ cells/well in a 96-well plate.

-

Compound Stimulation: Add various concentrations of (R)-ZINC-3573 and a high concentration of this compound (e.g., 100 μM) to the respective wells. Include a positive control (e.g., a known secretagogue) and a negative control (buffer only). Incubate for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant.

-

Cell Lysis: To the remaining cell pellets, add Triton X-100 to a final concentration of 0.1% to lyse the cells and release the remaining intracellular β-hexosaminidase (this represents the total release).

-

Enzymatic Reaction: In a new 96-well plate, mix the collected supernatants and the cell lysates with the PNAG substrate solution. Incubate for 60-90 minutes at 37°C.

-

Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells. A significant, dose-dependent release should be observed with (R)-ZINC-3573, while this compound should not induce significant release.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway associated with MRGPRX2 activation.

Caption: Experimental workflow for evaluating MRGPRX2 activation.

Caption: Simplified MRGPRX2 signaling cascade upon activation.

Conclusion

This compound is an indispensable tool for researchers studying the Mas-related G protein-coupled receptor X2. Its inactivity at this receptor, in stark contrast to its potent agonist enantiomer (R)-ZINC-3573, allows for the rigorous validation of MRGPRX2-specific cellular events. By employing the experimental protocols outlined in this guide, researchers can confidently dissect the role of MRGPRX2 in various physiological and disease states, paving the way for the development of novel therapeutics targeting this important receptor.

References

- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmgood.com [abmgood.com]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 5. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Inactive Probes for MRGPRX2 Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical player in non-IgE-mediated mast cell activation, linking it to a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pruritus, and drug hypersensitivity reactions.[1][2][3][4][5] As research into MRGPRX2 intensifies, the need for well-characterized pharmacological tools, including specific agonists, antagonists, and crucially, inactive probes, becomes paramount. Inactive probes, or negative controls, are structurally similar to active compounds but lack biological activity at the target receptor. They are indispensable for validating on-target effects of active probes and for dissecting the specific contributions of MRGPRX2 in complex biological systems.

This technical guide provides an in-depth overview of the currently identified inactive probes for MRGPRX2 studies. It summarizes their properties, presents key experimental data in a comparative format, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Inactive Probes and Their Active Counterparts

The development of specific pharmacological tools for MRGPRX2 has led to the identification of agonist and antagonist pairs, where one compound serves as an inactive control for its active counterpart. These pairs are essential for rigorous experimental design.

One notable example is the antagonist C9 and its inactive analog C7 .[6] Studies have demonstrated that while C9 effectively inhibits MRGPRX2-mediated degranulation in response to various agonists, C7 shows no such effect, making it an ideal negative control for studying the consequences of MRGPRX2 blockade.[6]

Another key tool is the potent and selective agonist ZINC-3573 , which was identified through a combination of computational screening and experimental validation.[7][8] Crucially, this agonist is accompanied by an essentially inactive enantiomer, providing a powerful tool for confirming that the observed effects are specifically due to MRGPRX2 activation.[7][8]

Furthermore, mutations in the MRGPRX2 receptor itself can create a biological system that is "inactive" in response to certain ligands. For instance, a single amino acid substitution (E164R) in MRGPRX2 has been shown to abolish its activation by pruritogenic ligands like Substance P (SP) and compound 48/80, while its response to the non-pruritogenic ligand LL-37 remains intact.[9] This provides a genetic approach to creating an inactive control.

Quantitative Data on Inactive and Active Probes